molecular formula C19H24FN3O3S B2927774 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 1049391-62-9

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2927774
CAS No.: 1049391-62-9
M. Wt: 393.48
InChI Key: MFYWSBSYPHZHIC-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of numerous studies. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Scientific Research Applications

Therapeutic Potential in Cocaine Abuse

One study focused on the catalytic enantioselective synthesis of a compound that is a promising candidate as a cocaine abuse therapeutic agent. This compound is prepared through several steps, with a key asymmetric step involving the catalytic enantioselective addition of dimethylzinc to either 2-chloro or 2-bromoacetophenone. This research highlights the potential application of similar compounds in the treatment of cocaine addiction (Forrat, Ramón, & Yus, 2007).

Pharmacological Profile as a 5-HT6 Receptor Antagonist

Another study presents the pharmacological profile of SB-357134, a potent, selective, brain-penetrant, and orally active 5-HT6 receptor antagonist. This compound inhibited ex vivo binding in the rat brain and showed potential in enhancing memory and learning following chronic administration. Such findings indicate the significance of these compounds in neuroscience research, particularly in understanding and potentially treating cognitive disorders (Stean et al., 2002).

Corrosion Inhibition Properties

Research into the corrosion inhibition properties of piperidine derivatives on iron highlights another application area. Through quantum chemical calculations and molecular dynamics simulations, the study investigated adsorption behaviors and inhibition efficiencies, suggesting potential industrial applications in protecting metals from corrosion (Kaya et al., 2016).

Radiolabeled Antagonist for Neurotransmission Studies

Compounds like [18F]p-MPPF serve as radiolabeled antagonists for studying the serotonergic neurotransmission with positron emission tomography (PET). This research contributes to our understanding of neurotransmission in animal models and humans, offering insights into the brain's functioning and potential avenues for diagnosing and treating neuropsychiatric disorders (Plenevaux et al., 2000).

Future Directions

Further modification of the chemical structure of piperazine derivatives may lead to even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3S/c1-26-16-6-8-17(9-7-16)27(24,25)21-10-11-22-12-14-23(15-13-22)19-5-3-2-4-18(19)20/h2-9,21H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYWSBSYPHZHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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